FAM alkyne, 5-isomer

Descripción general

Descripción

FAM alkyne, 5-isomer: is a fluorescent derivative of fluorescein, commonly used in biochemical and cell biology research. It is a high-purity compound with significant aqueous solubility, making it suitable for various applications in fluorescence imaging and labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FAM alkyne, 5-isomer typically involves the modification of fluorescein through a series of chemical reactions. The key steps include:

Activation of fluorescein: : The hydroxyl groups on fluorescein are activated to allow further chemical modifications.

Introduction of the alkyne group: : The activated fluorescein is then reacted with an alkyne-containing reagent to introduce the alkyne functional group.

Purification: : The resulting compound is purified to achieve high purity (97% or higher).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

FAM alkyne, 5-isomer undergoes several types of chemical reactions, including:

Oxidation: : The alkyne group can be oxidized to form carboxylic acids or ketones.

Reduction: : The alkyne can be reduced to form alkenes or alkanes.

Substitution: : The alkyne group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: : Carboxylic acids, ketones.

Reduction: : Alkenes, alkanes.

Substitution: : Substituted alkenes, alkyl halides.

Aplicaciones Científicas De Investigación

Metabolic Labeling Studies

One prominent application of FAM alkyne is in metabolic labeling studies. For instance, researchers have used FAM alkyne to label polysaccharides in Escherichia coli K5. The incorporation of FAM alkyne into bacterial polysaccharides allowed for visualization via fluorescence microscopy and flow cytometry.

Case Study: E. coli K5 Imaging

- Objective : To monitor the distribution and colonization of E. coli K5.

- Methodology :

- Strains were supplemented with GlcNAz or GlcNAl.

- FAM alkyne labeled these modified strains.

- Fluorescence imaging was performed on BALB/c mice after oral gavage.

- Findings : Strong fluorescence was detected around the stomach area, indicating successful colonization and persistence of the labeled bacteria .

Anticancer Activity

FAM alkyne derivatives have also been investigated for their potential anticancer properties. Studies suggest that these compounds can inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors, disrupting the interaction between VEGF and its receptors. This inhibition affects endothelial cell migration and tube formation, critical processes in tumor growth and metastasis.

Summary of Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Metabolic Labeling in E. coli K5 | Fluorescence microscopy & flow cytometry | Successful visualization of bacterial colonization using FAM alkyne |

| Anticancer Activity | In vitro assays on endothelial cells | Compounds similar to FAM alkyne inhibit VEGF receptor interactions |

Physical and Chemical Properties

FAM alkyne is characterized by several notable properties:

Mecanismo De Acción

The mechanism by which FAM alkyne, 5-isomer exerts its effects involves its interaction with specific molecular targets and pathways. The fluorescent properties of the compound allow for the visualization and tracking of labeled biomolecules, providing insights into their behavior and interactions within biological systems.

Comparación Con Compuestos Similares

FAM alkyne, 5-isomer is compared with other similar fluorescent compounds, such as:

FITC (Fluorescein isothiocyanate): : Similar in structure but used for different labeling applications.

Rhodamine: : Another fluorescent dye with different spectral properties.

Cy3 and Cy5: : Fluorescent dyes used in fluorescence microscopy and flow cytometry.

This compound stands out due to its high selectivity, sensitivity, and aqueous solubility, making it a preferred choice for various research applications.

Actividad Biológica

FAM alkyne, 5-isomer (CAS: 510758-19-7) is a fluorescent compound widely utilized in biochemical research for its ability to label and detect biomolecules through copper-catalyzed click chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields.

Molecular Characteristics:

- Chemical Formula: CHON

- Molecular Weight: 413.38 g/mol

- Purity: ≥ 97% (HPLC)

- Solubility: Good in aqueous buffers (pH > 8), alcohols, DMSO, and DMF

Spectral Information:

- Excitation Maximum: 490 nm

- Emission Maximum: 513 nm

- Quantum Yield: 0.93

FAM alkyne interacts with azide-containing molecules through a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process leads to the formation of a stable triazole ring, allowing for the visualization of the target molecule via fluorescence spectroscopy .

Biochemical Pathways

The primary pathway affected by FAM alkyne is the click chemistry pathway, which is crucial for labeling proteins and other biomolecules in various experimental settings. The reaction typically completes within an hour, making it suitable for rapid applications in live-cell imaging and tracking.

Cellular Effects

FAM alkyne has significant effects on cellular processes:

- It labels proteins, nucleic acids, and other biomolecules, facilitating their visualization within cells.

- The compound emits a strong fluorescence signal, enabling researchers to observe dynamic changes in biomolecules during various biological processes .

Case Studies

-

Imaging in Bacterial Systems:

A study demonstrated the use of FAM alkyne to label Escherichia coli K5 capsular polysaccharides. Fluorescence microscopy revealed that azido and alkyne groups incorporated into bacterial cells could be visualized effectively, showcasing the compound's utility in tracking bacterial behavior in live organisms . -

Zebrafish Pharmacokinetics:

Research involving zebrafish embryos assessed the spatiotemporal distribution of fluorescent alkynes post-administration. Results indicated that FAM alkyne provided clear imaging capabilities for evaluating pharmacokinetic profiles, highlighting its potential for drug development studies .

Applications

FAM alkyne is employed across various scientific disciplines:

- Chemistry: For labeling and detecting small molecules and polymers.

- Biology: In imaging and tracking proteins and nucleic acids.

- Medicine: For diagnostic purposes, including the detection of specific biomarkers.

- Industry: In developing biosensors and diagnostic assays .

Data Table: Comparison of Biological Activity

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Labeling small molecules | High specificity in reactions with azides |

| Biology | Imaging proteins/nucleic acids | Strong fluorescence signal aids dynamic observation |

| Medicine | Diagnostic assays | Effective in detecting biomarkers in tissues |

| Industry | Biosensor development | Useful in creating diagnostic tools |

Propiedades

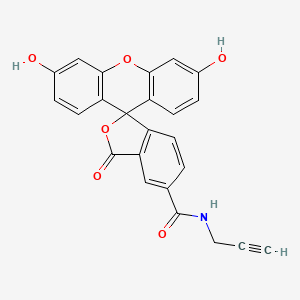

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 | |

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.